molecular formula C9H13BrN2S B1520328 1-[(3-Bromothiophen-2-yl)methyl]piperazine CAS No. 1221726-35-7

1-[(3-Bromothiophen-2-yl)methyl]piperazine

Cat. No.: B1520328
CAS No.: 1221726-35-7
M. Wt: 261.18 g/mol
InChI Key: GCNNNMWMDIYQJI-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]piperazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a piperazine ring attached to a 3-bromothiophen-2-ylmethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromothiophen-2-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromothiophene with formaldehyde and piperazine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine attacks the electrophilic carbon of the aldehyde, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromothiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

1-[(3-Bromothiophen-2-yl)methyl]piperazine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3-Bromothiophen-2-yl)methyl]piperazine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-[(3-Bromothiophen-2-yl)methyl]piperazine is similar to other compounds containing piperazine and thiophene moieties. its unique structure, particularly the presence of the bromine atom, sets it apart. Similar compounds include:

  • 1-(3-Bromothiophen-2-yl)ethanone: A related compound with a ketone group instead of the piperazine ring.

  • 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one: Another related compound with a different functional group arrangement.

Properties

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2S/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12/h1,6,11H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNNNMWMDIYQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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